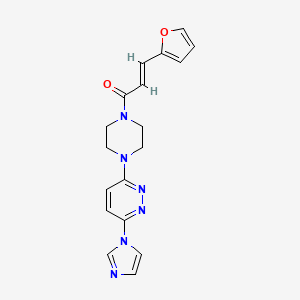

(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

The compound (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic small molecule characterized by a hybrid heterocyclic architecture. Its core structure comprises a pyridazine ring substituted with a 1H-imidazole moiety at the 6-position, linked via a piperazine bridge to an α,β-unsaturated ketone (enone) functionalized with a furan-2-yl group. This structural framework is reminiscent of kinase inhibitors or antimicrobial agents, as analogous compounds with pyridazine-imidazole motifs have demonstrated activity in these domains .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2/c25-18(6-3-15-2-1-13-26-15)23-11-9-22(10-12-23)16-4-5-17(21-20-16)24-8-7-19-14-24/h1-8,13-14H,9-12H2/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKVCPXJMVUIIO-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, also known as CAS No. 1396890-30-4, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N6O2, with a molecular weight of 350.382 g/mol. The structure features multiple heterocyclic rings, including imidazole, pyridazine, and furan moieties, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N6O2 |

| Molecular Weight | 350.382 g/mol |

| CAS Number | 1396890-30-4 |

| Purity | Typically 95% |

The biological activity of this compound can be attributed to its interaction with various molecular targets. Compounds containing imidazole and pyridazine rings often exhibit inhibitory effects on specific enzymes or receptors involved in disease processes. The piperazine ring may enhance binding affinity and selectivity for these targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit kinases or other enzymes involved in cell signaling pathways.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular responses.

- Antiproliferative Effects : Studies suggest that similar compounds can induce apoptosis in cancer cells through various pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

The mechanism underlying its anticancer activity involves the induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry and caspase activation assays.

Antimicrobial Activity

Research has also indicated that the compound possesses antimicrobial properties against certain bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 50 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Study on Anticancer Properties : A study investigated the effects of the compound on breast cancer cell lines, revealing that it significantly reduced cell viability and induced apoptosis through mitochondrial pathway activation .

- Antimicrobial Efficacy : Another study assessed its effectiveness against multidrug-resistant bacterial strains, demonstrating promising results that warrant further investigation into its use as an antibiotic .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and theoretical pharmacological differences between the target compound and its closest analogs:

*Estimated based on structural similarity to .

Key Observations:

Substituent Effects on Target Binding :

- The furan-2-yl group in the target compound lacks the electron-rich aromaticity of benzodioxol (in ), which could diminish interactions with hydrophobic binding pockets. However, its smaller size might allow better steric accommodation in constrained active sites.

- The unsubstituted imidazole in the target compound contrasts with the 2-methylimidazole in . Methylation typically reduces metabolic degradation but may sterically hinder hydrogen bonding.

Physicochemical Properties: The piperazine moiety, common to all three compounds, improves aqueous solubility due to its basic nitrogen atoms, which can protonate under physiological conditions.

Biological Activity: While direct pharmacological data for the target compound are unavailable, analogs like with benzodioxol and methylimidazole substituents have shown enhanced inhibitory activity against kinases (e.g., JAK2/STAT3 pathways) due to improved π-stacking and metabolic stability .

Methodological Considerations for Structural Analysis

Crystallographic data for such compounds are often refined using programs like SHELXL , which is widely employed for small-molecule structure validation . For example, the benzodioxol derivative likely underwent SHELXL-based refinement to confirm its stereochemistry and tautomeric state. Computational modeling (e.g., docking studies) could further elucidate how furan substitution alters binding modes compared to benzodioxol.

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one?

The compound can be synthesized through Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone) backbone, followed by coupling reactions to introduce the piperazine-pyridazine-imidazole moiety. Key steps include:

- Chalcone formation : Reacting a furan-substituted acetophenone derivative with an aldehyde under basic conditions (e.g., NaOH/ethanol) to yield the (E)-configured propenone .

- Piperazine-pyridazine coupling : Using nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to attach the 6-(1H-imidazol-1-yl)pyridazin-3-yl group to the piperazine ring .

- Final assembly : Linking the chalcone and piperazine-pyridazine segments via a Mannich reaction or palladium-catalyzed cross-coupling .

Validation : Confirm regiochemistry and stereochemistry using ¹H/¹³C NMR (e.g., trans-olefin coupling constants, ~16 Hz) and mass spectrometry .

Advanced: How can researchers address contradictions in biological activity data reported for this compound across different studies?

Contradictions may arise from:

- Purity variations : Impurities in synthesis (e.g., unreacted intermediates or stereoisomers) can skew bioassay results. Mitigate via HPLC purification (C18 column, acetonitrile/water gradient) and Karl Fischer titration to confirm anhydrous conditions .

- Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) affect activity. Standardize protocols using positive controls (e.g., reference inhibitors) and replicate experiments across independent labs .

- Structural confirmation : Use single-crystal X-ray diffraction to verify the (E)-configuration and rule out cis-isomer contamination, which may exhibit divergent activity .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Identify key signals:

- Olefinic protons (δ 6.8–7.5 ppm, J = 16 Hz for trans-configuration).

- Piperazine N–CH2 groups (δ 2.5–3.5 ppm).

- Furan and imidazole aromatic protons (δ 6.5–8.0 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and imidazole C–N vibrations at ~1500 cm⁻¹ .

- High-resolution mass spectrometry (HRMS) : Match observed [M+H]⁺ to theoretical mass (Δ < 2 ppm).

Advanced: How should researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

- Analog synthesis : Modify substituents systematically:

- Replace furan with other heterocycles (e.g., thiophene, pyrrole) to assess π-π stacking effects.

- Vary imidazole substituents (e.g., methyl, halogen) to probe steric/electronic interactions .

- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radioligand binding assays .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and prioritize analogs with improved affinity for the active site .

Advanced: What are common synthetic impurities, and how can they be mitigated?

- Byproducts from incomplete condensation : Unreacted aldehydes or ketones may persist. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and use excess reagents with reflux conditions .

- Cis-isomer formation : Ensure strict anhydrous conditions during chalcone synthesis to favor (E)-selectivity. Purify via column chromatography (silica gel, 5% EtOAc in hexane) .

- Piperazine ring oxidation : Avoid prolonged exposure to air; use argon/vacuum for moisture-sensitive steps .

Basic: What spectroscopic methods resolve ambiguities in the compound’s tautomeric or conformational states?

- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomerism in the imidazole ring (e.g., 1H vs. 3H tautomers) .

- NOESY/ROESY : Detect spatial proximity between protons (e.g., furan and pyridazine groups) to confirm the (E)-configuration .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to the intended protein target in lysates .

- Gene knockout models : Compare activity in wild-type vs. CRISPR-edited cell lines lacking the putative target receptor .

- Metabolite profiling : Employ LC-MS/MS to identify downstream metabolites and rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.